molecular formula C11H14Cl2N2S B1469548 {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 1401425-34-0

{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Cat. No. B1469548
CAS RN: 1401425-34-0
M. Wt: 277.2 g/mol
InChI Key: WRMQSCRDSDBBFJ-UHFFFAOYSA-N
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Description

The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It’s important to note that the information available is limited and may not fully describe the compound .


Physical And Chemical Properties Analysis

The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is known to have a molecular weight of 277.21326 . It’s important to note that the information available is limited and may not fully describe the physical and chemical properties of the compound.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, have been found to exhibit potent antioxidant activity. Some synthesized compounds have shown promising results in in vitro antioxidant properties .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties. They have been used in the development of new compounds that act as antimicrobial, antifungal, and antiviral drug molecules .

Anti-inflammatory Activity

Thiazole derivatives have been used in the development of anti-inflammatory drugs. They have been found to have significant anti-inflammatory effects .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities. They have been used in the development of new compounds that act as antitumor or cytotoxic drug molecules .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects. They have been used in the development of new compounds that act as neuroprotective drug molecules .

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant effects. They have been used in the development of new compounds that act as anticonvulsant drug molecules .

Diuretic Activity

Thiazole derivatives have been found to have diuretic effects. They have been used in the development of new compounds that act as diuretic drug molecules .

Analgesic Activity

Thiazole derivatives have been found to have analgesic effects. They have been used in the development of new compounds that act as analgesic drug molecules .

properties

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11;;/h2-5,7H,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMQSCRDSDBBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 5
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{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 6
{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

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